6-Methoxy-5-nitroquinoxaline

Overview

Description

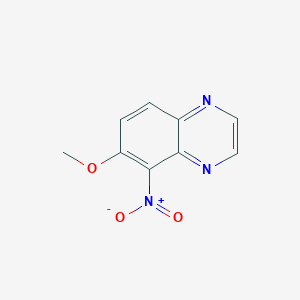

6-Methoxy-5-nitroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H7N3O3. It is a derivative of quinoxaline, which is known for its diverse pharmacological and industrial applications. This compound is characterized by the presence of a methoxy group at the sixth position and a nitro group at the fifth position on the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-5-nitroquinoxaline can be synthesized through various synthetic routes. One common method involves the cyclo-condensation of benzyl derivatives with o-phenylenediamine. Another method includes the nucleophilic replacement reactions of 2,3-disubstituted quinoxalines . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves green chemistry principles to minimize environmental impact. The use of cost-effective methods and sustainable practices is emphasized to ensure efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-nitroquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or peracids.

Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, aminoquinoxalines, and various substituted quinoxalines .

Scientific Research Applications

Chemistry

- Building Block : 6-Methoxy-5-nitroquinoxaline serves as a foundational compound for synthesizing more complex heterocyclic compounds. Its reactivity allows for modifications that can lead to diverse derivatives useful in research .

Biology

- Biochemical Probes : The compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions. It has shown significant inhibitory effects on various enzymes and receptors, particularly those related to neuropeptide Y signaling pathways .

Medicine

- Therapeutic Potential : Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been studied as an antagonist for specific receptor types, suggesting its potential in treating anxiety and depression .

Industry

- Dyes and Sensitizers : The compound is utilized in developing dyes, fluorescent materials, and organic sensitizers for solar cell applications. Its chemical structure enables it to participate in reactions that enhance the performance of these materials .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Chemistry | Building block for heterocyclic compounds | Electrophilic aromatic substitution |

| Biology | Biochemical assays | Inhibits enzymes; interacts with proteins |

| Medicine | Antimicrobial, anticancer therapies | Potential receptor antagonism |

| Industry | Dyes, fluorescent materials | Suitable for solar cell sensitizers |

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis .

- Anticancer Properties : In vitro studies revealed that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .

- Neuropharmacological Effects : Research on animal models indicated that administration of this compound resulted in reduced anxiety-like behavior, supporting its use as a neuropharmacological agent .

Mechanism of Action

The mechanism of action of 6-Methoxy-5-nitroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro group allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent cellular effects .

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound, which lacks the methoxy and nitro groups.

6-Methoxyquinoxaline: Similar but without the nitro group.

5-Nitroquinoxaline: Similar but without the methoxy group.

Uniqueness

6-Methoxy-5-nitroquinoxaline is unique due to the combined presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a versatile pharmacological agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methoxy-5-nitroquinoxaline, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nitration of a methoxy-substituted quinoxaline precursor. A common approach is to use a mixture of nitric acid and sulfuric acid under controlled temperature (0–5°C) to minimize byproducts. Post-reaction neutralization with ice water followed by extraction with dichloromethane and recrystallization from ethanol yields the product. Purity (>98%) can be verified via HPLC with a C18 column (mobile phase: 70% acetonitrile/30% water). For impurities like unreacted precursors, column chromatography (silica gel, ethyl acetate/hexane 3:7) is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) shows characteristic peaks: methoxy protons at δ 3.95–4.05 ppm, aromatic protons at δ 8.20–8.80 ppm, and nitro group-induced deshielding.

- IR : Strong absorption at ~1520 cm (NO asymmetric stretch) and ~1350 cm (C-N stretch of quinoxaline).

- MS : ESI-MS typically shows [M+H] at m/z 191.1.

Cross-validation with X-ray crystallography (if single crystals are obtained) resolves ambiguities in substituent positioning .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Long-term storage at room temperature risks decomposition, evidenced by color change (pale yellow to brown) and increased HPLC impurities. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) confirm degradation <5% when properly sealed .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the adjacent C-5 position for nucleophilic attack. For example, reaction with amines (e.g., benzylamine) in DMF at 80°C replaces the nitro group with an amine, confirmed by H NMR loss of δ 8.75 ppm (nitro-associated proton). Kinetic studies (monitored via UV-Vis at 320 nm) reveal pseudo-first-order rate constants of ~0.15 min in polar aprotic solvents .

Q. What strategies resolve contradictions in crystallographic data for nitro-substituted quinoxalines?

- Methodological Answer : Discrepancies in bond lengths (e.g., C-NO vs. C-OCH) arise from differing crystal packing or solvent inclusion. Use high-resolution synchrotron XRD (λ = 0.7 Å) to improve data accuracy. For this compound, compare with CCDC 1983315 (analogous structure) to validate torsion angles and hydrogen-bonding networks. Computational modeling (DFT at B3LYP/6-311G** level) supplements experimental data .

Q. How can computational tools predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450) uses the compound’s 3D structure (PubChem CID 6639-82-3) to estimate binding affinities (ΔG). ADMET predictors (SwissADME) assess bioavailability (%ABS = 65–70) and toxicity (AMES test negative). Validate predictions with in vitro assays: IC values against HeLa cells correlate with nitro group reduction potential (cyclic voltammetry) .

Q. Data Contradictions and Mitigation

Properties

IUPAC Name |

6-methoxy-5-nitroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-15-7-3-2-6-8(9(7)12(13)14)11-5-4-10-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFLMTOWDCPVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC=CN=C2C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353627 | |

| Record name | 6-methoxy-5-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665544 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56369-07-4 | |

| Record name | 6-methoxy-5-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.